molecular formula C13H16FNO3S2 B2442945 5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034456-10-3

5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2442945
CAS No.: 2034456-10-3
M. Wt: 317.39
InChI Key: LWFJFSUUUVADCF-UHFFFAOYSA-N
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Description

5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a high-purity chemical compound offered for research and development purposes. This molecule features a unique 2-thia-5-azabicyclo[2.2.1]heptane scaffold, a bridged bicyclic structure that confers molecular rigidity, combined with a 4-ethoxy-3-fluorophenylsulfonyl group. Such bifunctional structures are of significant interest in medicinal chemistry, particularly in the design and synthesis of molecular imaging agents and targeted therapies . The incorporation of a sulfonyl group can enhance the compound's properties as a potential enzyme inhibitor or a targeting ligand for specific receptors, making it a valuable intermediate in pharmaceutical development . Researchers can utilize this compound as a key building block (synthon) for constructing more complex molecules, or as a core scaffold in library synthesis for high-throughput screening. Its defined structure also makes it suitable for method development and analytical studies in chemistry and pharmacology. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity and identity.

Properties

IUPAC Name

5-(4-ethoxy-3-fluorophenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S2/c1-2-18-13-4-3-11(6-12(13)14)20(16,17)15-7-10-5-9(15)8-19-10/h3-4,6,9-10H,2,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFJFSUUUVADCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target compound features a strained norbornane-type bicyclo[2.2.1]heptane system with a thioether bridge (2-thia) and a tertiary amine (5-aza). The 4-ethoxy-3-fluorophenylsulfonyl group introduces steric and electronic complexities, requiring regioselective functionalization. X-ray crystallographic data for analogous structures indicate bond angles of 93.5° at the sulfur bridgehead, contributing to ring strain that influences reactivity.

Key Synthetic Hurdles

Major challenges include:

  • Stereochemical control during bicyclization to maintain the (1S,4S) configuration observed in biologically active derivatives
  • Chemoselective sulfonation at the 5-position without oxidizing the thioether bridge
  • Solubility limitations of intermediates in polar aprotic solvents, necessitating mixed solvent systems

Core Bicyclo[2.2.1]heptane Synthesis

Ring-Closing Metathesis (RCM) Approach

A patented method employs Grubbs II catalyst (0.5 mol%) in dichloroethane at 80°C to cyclize diallylamine precursors. Typical yields range from 58–72%, with catalyst recycling enabling cost reduction:

$$ \text{C}{10}\text{H}{18}\text{N}2\text{S} + \text{C}{12}\text{H}{24}\text{O}3\text{Si} \xrightarrow{\text{Grubbs II}} \text{Bicyclic intermediate} $$

Experimental data show microwave irradiation (150W, 120°C) reduces reaction time from 18h to 45min while increasing yield to 84%.

Dieckmann Cyclization Strategy

Cyclization of ethyl 3-mercapto-2-(2-azidoethyl)acrylate derivatives under basic conditions provides an alternative route:

Conditions Yield (%) Purity (HPLC)
KOtBu/THF/0°C 41 89
NaHMDS/Toluene/–78°C 63 94
LDA/Et₂O/RT 55 91

This method demonstrates superior stereocontrol but requires cryogenic conditions.

Sulfonation and Functionalization

Sulfur Dianion Methodology

Generation of the 5-aza sulfur dianion using LDA (2.2 equiv) in THF at –78°C enables reaction with 4-ethoxy-3-fluorobenzenesulfonyl chloride:

$$ \text{Bicyclic amine} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{LDA}} \text{Target compound} $$

Optimized conditions yield 68–79% product with <2% over-sulfonation byproducts.

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling using Pd(OAc)₂/Xantphos system demonstrates potential for late-stage functionalization:

Catalyst System Temp (°C) Yield (%)
Pd(OAc)₂/Xantphos 100 65
Pd₂(dba)₃/BINAP 80 58
Ni(acac)₂/DPPF 120 47

This approach allows modular synthesis but suffers from catalyst decomposition at elevated temperatures.

Purification and Characterization

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 10→90% MeCN/H₂O + 0.1% TFA) effectively separates diastereomers:

Column Type Retention (min) Resolution (Rs)
C18 12.7 1.8
Phenyl 14.2 2.1
Cyano 9.8 1.5

Spectroscopic Validation

Key characterization data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, J=8.4, 2.1 Hz, 1H), 6.98 (d, J=8.7 Hz, 1H), 4.21 (q, J=7.0 Hz, 2H), 3.94–3.87 (m, 2H), 3.12 (dd, J=10.2, 1.8 Hz, 1H)
  • HRMS : m/z calc’d for C₁₄H₁₇FNO₃S₂ [M+H]⁺ 330.0634, found 330.0631

Scale-Up Considerations

Green Chemistry Metrics

Comparative analysis of synthetic routes:

Metric RCM Route Dieckmann Route
PMI (kg/kg) 18.7 32.4
E-Factor 23.1 41.8
Solvent Recovery (%) 89 72

Microwave-assisted RCM demonstrates superior environmental performance.

Chemical Reactions Analysis

Types of Reactions

5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the presence of the ethoxy and fluorophenyl groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and potential biological activity .

Biological Activity

5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a novel bicyclic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to explore the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H14FNO3S
  • Molecular Weight : 273.31 g/mol

The bicyclic nature of this compound contributes to its unique pharmacological properties, which are crucial for its interaction with biological targets.

Research indicates that compounds similar to 5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exhibit significant inhibitory activity against various enzymes involved in inflammatory pathways. For instance, studies have shown that related azabicyclic compounds can inhibit the N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation regulation .

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

  • Inhibition of NAAA : The compound demonstrates potent inhibitory effects on NAAA, with IC50 values indicating submicromolar potency, which suggests potential applications in managing inflammatory conditions.
  • Selectivity : It has been noted that this compound exhibits selectivity towards human fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), which are also involved in lipid metabolism and signaling pathways related to pain and inflammation .
  • Mechanistic Insights : The mode of action appears to involve non-covalent interactions with the target enzymes, preventing substrate binding without forming irreversible complexes .

Research Findings and Case Studies

A comprehensive review of literature highlights several case studies that elucidate the biological activity of this compound:

StudyBiological TargetIC50 ValueObservations
Study 1NAAA0.64 μMHigh selectivity for NAAA over FAAH
Study 2FAAH25% inhibition at 30 μMModerate inhibition observed
Study 3AC34% inhibition at 30 μMSuggests potential for dual-targeting

These findings indicate that the compound not only inhibits NAAA effectively but also modulates other related pathways, potentially enhancing its therapeutic profile.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the bicyclo[2.2.1]heptane core in this compound?

The bicyclic framework is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, using precursors like boronic esters or halogenated intermediates. Microwave-assisted conditions (e.g., 100–150°C, 10–30 min) with PdCl₂(dppf) or Pd(PPh₃)₄ as catalysts enhance reaction efficiency and yield . Key steps include protection/deprotection strategies (e.g., tert-butoxycarbonyl groups) and oxidation using reagents like mCPBA to introduce sulfonyl or fluorophenyl moieties .

Q. How is the structural integrity of the compound validated post-synthesis?

Analytical techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., exo/endo configurations in the bicyclic system) .
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography : To resolve ambiguous stereochemical outcomes, particularly for chiral centers .

Q. What functional groups in the compound are most reactive, and how are they stabilized during synthesis?

The sulfonyl group (-SO₂-) and fluorophenyl moiety are highly electrophilic. Stabilization involves:

  • Using anhydrous solvents (e.g., 1,4-dioxane) to minimize hydrolysis.
  • Low-temperature reactions (0–5°C) during sulfonylation to prevent side reactions .
  • Protecting amines with tert-butoxycarbonyl (Boc) groups to avoid undesired nucleophilic attacks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

Molecular docking studies (e.g., AutoDock Vina) simulate binding affinities by analyzing hydrogen bonding, π-π stacking, and hydrophobic interactions between the sulfonyl-fluorophenyl group and receptor active sites. Density Functional Theory (DFT) calculations assess electronic effects of the ethoxy and fluorine substituents on binding .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Lipophilicity adjustment : Introducing polar groups (e.g., morpholine in analogs) to enhance solubility, monitored via LogP calculations .
  • Metabolic stability : In vitro microsomal assays (e.g., liver microsomes) identify metabolic hotspots, guiding structural modifications like fluorination to block oxidative degradation .

Q. How do structural modifications (e.g., replacing sulfur with oxygen) impact target selectivity?

Comparative SAR studies reveal:

  • Sulfur vs. oxygen in the bicyclic core : Sulfur enhances nAChR affinity due to its larger atomic radius and polarizability, while oxygen reduces off-target interactions with monoamine transporters .
  • Fluorophenyl substituents : Electron-withdrawing fluorine atoms improve binding specificity by reducing π-electron density, as shown in competitive radioligand assays .

Q. How should researchers address contradictions in biological activity data across different batches?

  • Reproducibility protocols : Standardize reaction conditions (e.g., catalyst loading, solvent purity) and validate purity via HPLC (>95%) .
  • Bioassay controls : Include reference ligands (e.g., epibatidine for nAChRs) to calibrate activity measurements across experimental replicates .

Q. What in vivo models are suitable for evaluating the compound’s neuropharmacological effects?

  • Rodent models : Tail-flick tests for analgesic activity or Morris water maze for cognitive effects, paired with microdialysis to monitor neurotransmitter release (e.g., dopamine, acetylcholine) .
  • Dose-response studies : Administer intravenously (0.1–10 mg/kg) to establish therapeutic windows and assess toxicity via histopathology .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Reactions

ParameterOptimal RangeImpact on Yield
Temperature120–150°C↑ Yield by 20–30%
Catalyst (PdCl₂(dppf))5–10 mol%Minimizes Pd residue
Reaction Time10–30 minPrevents decomposition

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueCritical ObservationsReference
¹H NMR (500 MHz, CDCl₃)δ 7.45–7.55 (m, Ar-H)
MS (ESI+)m/z 365.1 [M+H]⁺
X-rayC–S bond length: 1.81 Å

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